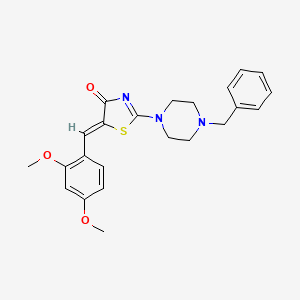
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone, also known as BMF, is a synthetic compound that has attracted the attention of researchers in recent years due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has also been shown to induce apoptosis and cell cycle arrest in cancer cells, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has been found to have a low toxicity profile and does not cause significant adverse effects in animal studies. It has been shown to reduce inflammation and oxidative stress in animal models of colitis and arthritis. 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone also has potential as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is a relatively stable compound that can be easily synthesized in the laboratory. It has a high purity and can be used in various assays and experiments. However, the solubility of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone in water is limited, which may affect its bioavailability and efficacy in vivo. Further studies are needed to optimize the formulation and delivery of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone for clinical use.
Orientations Futures
There are several areas of research that could benefit from further investigation of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone. These include:
1. Development of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone-based therapeutics for the treatment of cancer and inflammatory diseases.
2. Investigation of the mechanism of action of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone and its interaction with various signaling pathways.
3. Optimization of the formulation and delivery of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone for improved bioavailability and efficacy.
4. Evaluation of the safety and toxicity of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone in human clinical trials.
5. Exploration of the potential use of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone as a radioprotective agent in cancer therapy.
In conclusion, 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone is a promising synthetic compound that has potential applications in various fields, including cancer therapy, inflammation, and radioprotection. Further research is needed to fully understand its mechanism of action and optimize its formulation for clinical use.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone involves the reaction of 4-bromobenzaldehyde with 4-methoxy-3-methylbenzylamine in the presence of acetic acid, followed by cyclization using sodium acetate and glacial acetic acid. The yield of 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone can be increased by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antioxidant effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 5-(4-bromophenyl)-3-(4-methoxy-3-methylbenzylidene)-2(3H)-furanone also has potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and colitis.
Propriétés
IUPAC Name |
(3E)-5-(4-bromophenyl)-3-[(4-methoxy-3-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO3/c1-12-9-13(3-8-17(12)22-2)10-15-11-18(23-19(15)21)14-4-6-16(20)7-5-14/h3-11H,1-2H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHZZCNXFXJKHA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B6116969.png)
![4-chloro-2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6116976.png)
![N-[2-(dimethylamino)ethyl]-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B6116996.png)
![6-iodo-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-quinazolinol](/img/structure/B6117002.png)
![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B6117012.png)

![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B6117034.png)
![2-[9-(difluoromethyl)-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B6117049.png)
![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6117056.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)